molecular formula C13H9NO5 B3145748 (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid CAS No. 58110-34-2

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid

Cat. No.: B3145748
CAS No.: 58110-34-2
M. Wt: 259.21 g/mol
InChI Key: OGFLVOQOCHNPDE-SOFGYWHQSA-N
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Description

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid is an organic compound characterized by the presence of a furan ring substituted with a nitrophenyl group and an acrylic acid moiety

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Template for Stereo-selective Synthesis : The compound has been used as a template in the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), serving as a building block for β-peptides (Masesane & Steel, 2004).

  • Synthesis of Anti-inflammatory Agents : It's involved in the synthesis and interconversion of anti-inflammatory agents, through reactions giving rise to 5-aryl-2-furanpropionic acids (Short & Rockwood, 1969).

  • Thermodynamic Properties : Research has been conducted to determine its thermodynamic properties, such as standard enthalpies of sublimation and molar formation enthalpies, which are crucial for optimizing synthesis and application processes (Dibrivnyi et al., 2019).

  • Stereoselective Synthesis of Isomers : The compound has been used in the synthesis of (E) and (Z) isomers of 3-(5-aryl-1,3,4-oxadiazol-2-yl)acrylic acids, highlighting its role in creating structurally complex molecules (Rozhkov et al., 2015).

  • Intermediates in Kinase Inhibitors Synthesis : It's used as an intermediate in the synthesis of kinase inhibitors, employing a Wittig–S N Ar approach, which is crucial in the field of pharmaceuticals (Xu et al., 2015).

  • Antibacterial Properties : Derivatives synthesized from this compound have shown strong antibacterial activities, highlighting its potential in creating new antibacterial agents (Hirao et al., 1971).

Photophysical Studies

  • Solvatochromic Effects : The photophysical properties, such as absorption and fluorescence characteristics, have been studied in different solvents. This understanding aids in the development of advanced materials for various applications (Kumari et al., 2017).

Future Directions

The compound has potential uses in the synthesis of various other compounds . Its future directions could include exploration of its properties, potential applications, and roles in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid typically involves the following steps:

    Synthesis of 4-nitrophenylfuran: This can be achieved through the reaction of 4-nitrophenylboronic acid with 2-furylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

    Formation of the acrylic acid moiety: The furan derivative is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form the this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated furans.

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as an anti-inflammatory or anticancer agent due to the presence of the nitrophenyl group.

Industry:

    Materials Science: Potential use in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid is not well-documented. its biological activity is likely related to the presence of the nitrophenyl group, which can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    (E)-3-(5-(4-nitrophenyl)thiophene-2-yl)acrylic acid: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-3-(5-(4-nitrophenyl)pyrrole-2-yl)acrylic acid: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness:

  • The presence of the furan ring in (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid imparts unique electronic properties, making it potentially more reactive in certain chemical reactions compared to its thiophene and pyrrole analogs.

Properties

IUPAC Name

(E)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)8-6-11-5-7-12(19-11)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFLVOQOCHNPDE-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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